molecular formula C20H18O6 B2602816 methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-83-1

methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2602816
CAS No.: 869080-83-1
M. Wt: 354.358
InChI Key: IAXWOGBBFZMMKJ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a methoxyphenyl group and a propanoate ester. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step often involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide, to form the chromen-2-one structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl 2-bromopropanoate in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is studied for its potential as a building block in organic synthesis

Biology

Biologically, this compound is investigated for its potential pharmacological activities. Compounds with chromen-2-one cores are known for their antioxidant, anti-inflammatory, and anticancer properties. Research is ongoing to determine the specific biological activities of this compound and its derivatives.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural similarity to other bioactive chromen-2-one derivatives suggests it may have applications in the treatment of various diseases, including cancer and inflammatory disorders.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The chromen-2-one core is known to scavenge free radicals, thereby reducing oxidative damage. Additionally, the methoxyphenyl group may enhance the compound’s ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory activities.

Uniqueness

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to the combination of its chromen-2-one core with a methoxyphenyl group and a propanoate ester This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler chromen-2-one derivatives

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(19(21)24-3)25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWOGBBFZMMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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